5-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide is a small molecule inhibitor designed to target the interaction between tissue transglutaminase (TG2) and fibronectin (FN) [, ]. This interaction plays a crucial role in cell adhesion and migration, processes that are often dysregulated in cancer metastasis [, ]. The compound acts as a disruptor of the TG2-FN complex, potentially inhibiting cancer cell dissemination [, ].
The synthesis of TG53 typically involves organic chemistry techniques tailored to construct the specific molecular framework required for its activity. Although detailed synthetic pathways are not explicitly provided in the search results, compounds of this nature are often synthesized through multi-step reactions that may include:
The exact synthetic route can vary based on the desired purity and yield specifications.
Data regarding its three-dimensional conformation would require computational modeling or crystallographic studies for precise visualization.
TG53 primarily functions through its inhibition of tissue transglutaminase and fibronectin interactions. The mechanism involves:
Specific reaction conditions such as pH, temperature, and concentration can significantly affect the efficacy of TG53 in inhibiting these interactions.
The mechanism of action for TG53 involves:
Experimental data supporting these mechanisms often come from cell-based assays demonstrating reduced cellular functions when treated with TG53 compared to control groups .
While specific physical properties such as melting point or solubility were not detailed in the search results, general properties for compounds like TG53 might include:
Chemical properties would include reactivity towards nucleophiles due to functional groups present within its structure.
TG53 has significant applications in scientific research, particularly in:
Tissue transglutaminase (TG2), a multifunctional enzyme with GTPase and transamidase activities, plays a pivotal role in cancer metastasis by mediating cell-matrix interactions. Its N-terminal β-sandwich domain binds with high affinity (Kd ~8–10 nM) to the 42-kDa gelatin-binding domain of fibronectin (FN), forming a ternary complex with integrins (e.g., β1 and β3) [3] [7]. This TG2-FN-integrin axis stabilizes focal adhesions and triggers "outside-in" signaling, activating oncogenic pathways:
In ovarian cancer, TG2 overexpression correlates with peritoneal dissemination, where cancer cells adhere to FN-rich mesothelial surfaces [3] [7]. Similarly, breast and pancreatic cancers show TG2-mediated metastasis to bone, lung, and liver via analogous mechanisms [7].
Table 1: Oncogenic Processes Driven by TG2-FN Interaction
Process | Mechanism | Functional Outcome in Cancer |
---|---|---|
Cell Adhesion | TG2-FN-integrin β1 complex formation | Stable attachment to peritoneal matrix |
EMT | NF-κB activation; Frizzled-7 receptor engagement | Loss of E-cadherin; enhanced cell motility |
Stemness | Wnt/β-catenin signaling upregulation | CD44+ cancer stem cell expansion |
Chemoresistance | FAK/Src survival signaling | Reduced apoptosis under paclitaxel stress |
TG53 (5-Chloro-N-[4-[[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-2-methoxy-benzamide; CAS 946369-04-6) is a rationally designed inhibitor disrupting the TG2-FN interface. Its biochemical and cellular characteristics include:
Table 2: TG53 and Optimized Analogues
Compound | Key Structural Modification | TG2-FN IC50 (µM) | Cellular Adhesion IC50 (µM) |
---|---|---|---|
TG53 | Parent compound | 10.0 | 25.0 (SKOV3 cells) |
MT4 | Methoxy → trifluoromethyl substitution | 2.0 | 5.0 (SKOV3 cells) |
MT6 | Chloro → bromo; dimethylamino → pyrrolidine | 1.5 | 3.0 (OVCAR5 cells) |
The TG2-FN PPI represents a therapeutically exploitable target due to its dual role in metastasis initiation and therapy resistance:
Table 3: TG2 Overexpression and Clinical Correlations in Cancers
Cancer Type | TG2 Overexpression Frequency | Clinical Association | Targeting Rationale |
---|---|---|---|
Ovarian | 60–70% of high-grade tumors | Peritoneal metastasis; reduced overall survival | Blocks spheroid adhesion and implantation |
Triple-Negative Breast | 50–60% | Lung/bone metastasis; chemoresistance | Inhibits EMT and stemness pathways |
Pancreatic Ductal Adenocarcinoma | 75–80% | Liver metastasis; gemcitabine resistance | Attenuates NF-κB survival signaling |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: